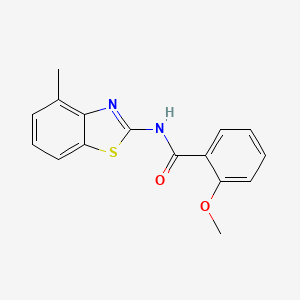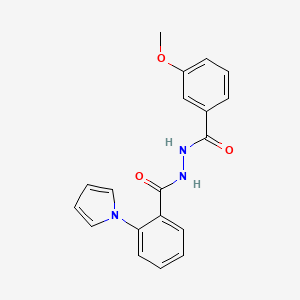
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11F3N4O2 and its molecular weight is 336.274. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Electronics Applications One study focused on the development of hole-blocking materials for organic light-emitting diodes (OLEDs), utilizing oxadiazole derivatives for improved device performance. The research synthesized a new bis(1,3,4-oxadiazole) system and investigated its efficacy in enhancing the efficiency of OLEDs. Electroluminescence spectra indicated that light emission was primarily from the emissive material layer, underscoring the compound's role in electron transport and injection layers to boost device efficiency (Wang et al., 2001).
Medicinal Chemistry Applications In medicinal chemistry, oxadiazole derivatives have been explored for their antibacterial and anticancer activities. For instance, a series of novel oxadiazoles were synthesized and tested for their antibacterial activity against various pathogens. Among them, certain derivatives exhibited significant activity, highlighting the compound's potential as a lead for developing new antibacterial agents (Rai et al., 2009). Another study synthesized a series of oxadiazole derivatives as anticancer agents, showing promising activity against human cancer cell lines. These compounds demonstrated the versatility of oxadiazole derivatives in targeting different cancer types, offering insights into their potential as anticancer therapeutics (Yakantham et al., 2019).
Materials Science Applications In materials science, oxadiazole derivatives have been utilized for corrosion inhibition, demonstrating their potential in protecting metals from corrosive environments. A study evaluating the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid found that these derivatives effectively formed protective layers on the steel surface. This research not only highlights the compound's application in corrosion protection but also illustrates the broader utility of oxadiazole derivatives in materials science applications (Ammal et al., 2018).
Eigenschaften
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c1-8-11(7-19-14(20-8)23-2)13-21-12(22-24-13)9-4-3-5-10(6-9)15(16,17)18/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREDTFHQBGOEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

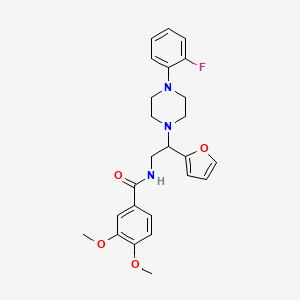
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2478963.png)
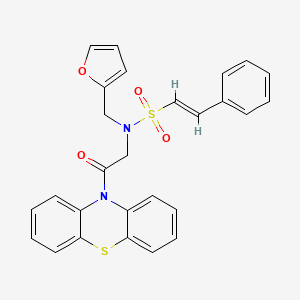

![4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2478966.png)
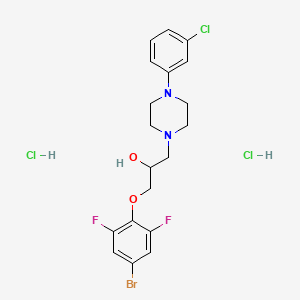
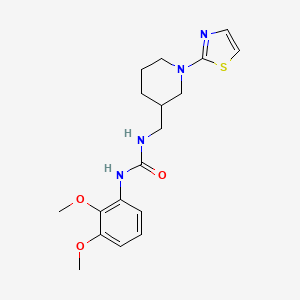
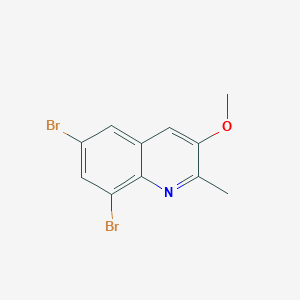
![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)
![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2478976.png)

![2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide](/img/structure/B2478978.png)
